Periodic acid

Description

A strong oxidizing agent.

Properties

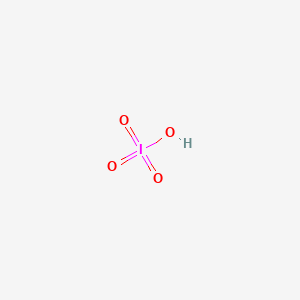

IUPAC Name |

periodic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO4/c2-1(3,4)5/h(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIWWQKSHDUIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HIO4 | |

| Record name | periodic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Periodic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10450-60-9 (Parent) | |

| Record name | Metaperiodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701015530 | |

| Record name | Metaperiodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] | |

| Record name | Metaperiodic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13444-71-8 | |

| Record name | Periodic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13444-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaperiodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Periodic acid (HIO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metaperiodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Periodic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAPERIODIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4B1481B2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Solubility of Periodic Acid for Researchers and Drug Development Professionals

Abstract

Periodic acid, a potent and selective oxidizing agent, is a cornerstone reagent in various scientific domains, from carbohydrate chemistry to histopathology and drug development. The efficacy and safety of its application are critically dependent on the choice of solvent. This guide provides an in-depth analysis of the solubility of this compound (in both its orthoperiodic and metaperiodic forms) across a spectrum of common laboratory solvents. Moving beyond simple miscibility, this document elucidates the complex interplay between dissolution, chemical reactivity, and solvent stability. We will explore the causality behind solubility in aqueous, protic, and aprotic polar systems, present available quantitative data, and underscore critical safety considerations. Furthermore, this guide furnishes a robust, self-validating experimental protocol for determining solubility in novel solvent systems, ensuring researchers can proceed with both confidence and caution.

Foundational Principles: Understanding this compound and Its Solvation

This compound primarily exists in two forms in equilibrium: orthothis compound (H₅IO₆) and metathis compound (HIO₄).[1] Orthothis compound is the stable, crystalline solid typically supplied, which can be dehydrated to metathis compound.[1] In aqueous solutions, orthothis compound is the dominant species.[1]

Caption: Equilibrium between Orthoperiodic and Metathis compound.

The solubility of this highly polar, hygroscopic solid is governed by the fundamental principle of "like dissolves like." As a molecule capable of extensive hydrogen bonding (both as a donor and acceptor), its solubility is highest in polar, protic solvents.

Causality of Solubility:

-

Polarity: The significant difference in electronegativity between iodine, oxygen, and hydrogen atoms creates a highly polar molecule, favoring interaction with polar solvent molecules.

-

Hydrogen Bonding: The numerous hydroxyl groups on orthothis compound are the primary drivers of its solubility in protic solvents like water and alcohols. The solvent molecules can solvate the acid through a network of hydrogen bonds.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between solute molecules, facilitating their dissolution.

Quantitative and Qualitative Solubility Profile

While this compound is widely used, precise quantitative solubility data in many organic solvents is not extensively published. The following table summarizes the available data, highlighting the distinction between simple solubility and reactive dissolution.

| Solvent Class | Solvent | Formula | Type | Solubility ( g/100 mL solvent) | Remarks & Causality |

| Aqueous | Water | H₂O | Polar Protic | ~113 g/100g H₂O (~53% w/w solution) at room temp[1] | Very High . Extensive hydrogen bonding and high polarity lead to excellent solvation. The stable form in water is H₅IO₆. |

| Protic | Methanol | CH₃OH | Polar Protic | Soluble (Qualitative)[1] | High (Reactive) . Strong hydrogen bonding facilitates dissolution. However, the solvent is not inert and will be slowly oxidized by the this compound. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble (Qualitative)[1] | High (Reactive) . Similar to methanol, solubility is high but the solution is unstable due to solvent oxidation. | |

| Acetic Acid | CH₃COOH | Polar Protic | Soluble (Used in mixtures) | Moderate to High . Acetic acid is a polar protic solvent. Used in combination with DMSO for certain oxidations. | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble (e.g., 1% w/v used) | High (EXTREME HAZARD) . Dissolves well due to high polarity. WARNING: Concentrated solutions can react explosively. Use requires extreme caution and dilute conditions. |

| Acetonitrile (MeCN) | CH₃CN | Polar Aprotic | Soluble (Used as reaction medium)[2] | Moderate . A common solvent for this compound-mediated oxidations. Offers good solubility for reaction purposes with lower reactivity than alcohols. | |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Likely Soluble (Inference) | Likely Moderate . As a versatile polar aprotic solvent, some solubility is expected, but compatibility and reactivity must be verified. | |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | No Data Found | Expected Low to Moderate . As a moderately polar ether, some solubility is possible. THF is water-miscible, so aqueous THF mixtures may be effective.[3] |

Solvent-Specific Analysis: Beyond Miscibility to Reactivity

Choosing a solvent for this compound is a decision that must balance the need for dissolution with the potential for hazardous or unwanted chemical reactions.

Water: The Inert Benchmark

Water is the ideal solvent when reaction conditions permit. It readily dissolves this compound to form stable solutions of orthothis compound.[1] For applications like the this compound-Schiff (PAS) stain in histology, aqueous solutions (e.g., 0.5-1%) are standard.[4]

Protic Solvents (Alcohols): A Case of Reactive Dissolution

While this compound is qualitatively described as "soluble" in alcohols, these systems are inherently reactive.[1] this compound is a potent oxidizing agent for alcohols, converting primary alcohols to aldehydes or carboxylic acids and secondary alcohols to ketones.[5][6]

The Mechanism of Instability: The dissolution process is immediately followed by a chemical reaction. The alcohol's hydroxyl group can attack the electrophilic iodine atom of the this compound, forming a periodate ester intermediate. This intermediate then collapses, oxidizing the alcohol and reducing the periodate.[7]

Caption: Simplified mechanism of alcohol oxidation by this compound.

Implication for Researchers: An alcoholic "solution" of this compound is, in fact, a reacting mixture with a limited shelf-life. It is unsuitable for long-term storage and should be prepared fresh and used immediately, with the understanding that both the oxidant and the solvent are being consumed.

Aprotic Polar Solvents: The Balance of Utility and Hazard

-

Acetonitrile (MeCN): Acetonitrile is an excellent choice for organic synthesis applications. It is a polar aprotic solvent that is miscible with water and dissolves a wide range of compounds.[8] It provides sufficient solubility for this compound to act as an oxidant while being significantly more resistant to oxidation than alcohols. Many literature procedures specify "wet MeCN" to aid in the dissolution of H₅IO₆.[2]

-

Dimethyl Sulfoxide (DMSO): CRITICAL SAFETY WARNING. While this compound is soluble in DMSO, this combination presents a severe explosion hazard . Reports indicate that while dilute solutions (e.g., 0.15 M) have been used, increasing the concentration can lead to a violent, exothermic runaway reaction.[8] The thermal decomposition of DMSO is exacerbated by strong oxidants like this compound. This solvent system should be avoided unless absolutely necessary, and only used with extreme caution, behind a blast shield, at dilute concentrations, and with strict temperature control.

Experimental Protocol: Safe Determination of Solubility

This protocol is designed as a self-validating system for determining the equilibrium solubility of this compound in a novel solvent, based on the established "shake-flask" method.

Pillar of Trustworthiness: Self-Validation This protocol is self-validating because it relies on achieving a sustained equilibrium. By taking measurements at sequential time points (e.g., 24h and 48h), a consistent concentration value validates that saturation has been reached. Discrepancies would indicate a slow reaction or incomplete equilibration, invalidating the result and prompting further investigation.

Workflow for Solubility Determination

Caption: Experimental workflow for determining this compound solubility.

Detailed Step-by-Step Methodology:

-

Preparation and Safety:

-

1.1. Don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

-

1.2. In a well-ventilated fume hood, accurately weigh an excess of this compound (e.g., ~2 grams) into a tared, sealable glass vial (e.g., 20 mL scintillation vial with a PTFE-lined cap). Record the mass. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

-

1.3. Add a precise volume of the test solvent (e.g., 10.0 mL) to the vial.

-

1.4. Securely seal the vial.

-

-

Equilibration:

-

2.1. Place the vial in a constant temperature environment (e.g., an incubator shaker or a stirred water bath set to 25.0 ± 0.5 °C).

-

2.2. Agitate the mixture at a constant, moderate speed for 24 hours to facilitate the dissolution process and reach equilibrium.

-

-

Sampling and Analysis:

-

3.1. After 24 hours, cease agitation and allow the vial to stand undisturbed in the constant temperature environment for at least 30 minutes to allow excess solid to sediment.

-

3.2. Carefully withdraw a small aliquot of the supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microcrystals.

-

3.3. Accurately dilute the filtered aliquot with deionized water to a concentration suitable for analysis.

-

3.4. Determine the concentration of this compound in the diluted aliquot using a validated analytical method, such as iodometric titration.

-

3.5. Reseal the primary vial and return it to the shaker for another 24 hours under the same conditions.

-

3.6. Repeat steps 3.1-3.4 after the second 24-hour period (48 hours total).

-

-

Data Interpretation:

-

4.1. Calculate the concentration (e.g., in g/100 mL) for both the 24-hour and 48-hour samples.

-

4.2. If the two concentrations agree within an acceptable margin of error (e.g., ±5%), equilibrium has been reached, and the value represents the solubility of this compound in that solvent at the specified temperature.

-

4.3. If the concentration has significantly changed between 24 and 48 hours, it indicates that a slow chemical reaction is occurring, and a true solubility value cannot be determined under these conditions.

-

Conclusion and Best Practices

The selection of a solvent for this compound is a critical decision that extends beyond simple dissolution. For researchers and drug development professionals, the optimal choice hinges on the specific application.

-

For Aqueous Applications (e.g., Histology): Deionized water is the preferred solvent, providing high solubility and excellent stability.

-

For Organic Synthesis (Oxidation): Acetonitrile (MeCN), often with a small percentage of water, offers the best balance of reactant solubility and solvent stability.

-

For Dissolution in Alcohols: These solvents should be considered reactive media, not inert carriers. Solutions must be prepared immediately before use with the understanding that the solvent itself will be consumed.

-

Use of DMSO: This should be avoided. The risk of explosive decomposition is significant and presents an unacceptable hazard for most applications.

By understanding the underlying chemical principles and exercising appropriate caution, researchers can harness the power of this compound effectively and safely.

References

-

Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from Chemistry Steps. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [Link]

-

Chemguide. (n.d.). Oxidation of alcohols. Retrieved from Chemguide. [Link]

-

Chemistry LibreTexts. (2023, January 22). This compound Oxidation. Retrieved from Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). Orthothis compound. PubChem Compound Database. Retrieved from PubChem. [Link]

-

Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Retrieved from Chemistry LibreTexts. [Link]

-

LCGC International. (n.d.). Stability of Formic Acid in Methanol Solutions and the Implications for Use in LC–MS Gradient Elution Analysis. Retrieved from LCGC International. [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from Chemistry LibreTexts. [Link]

-

ResearchGate. (2025, August 10). Solubility of Adipic Acid in Organic Solvents and Water. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrahydrofuran. PubChem Compound Database. Retrieved from PubChem. [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from Wikipedia. [Link]

-

ResearchGate. (2025, August 9). Oxidation of Alcohols with this compound Catalyzed by Fe(Ⅲ)/2-Picolinic Acid. Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation. Retrieved from MDPI. [Link]

-

Biognost. (n.d.). This compound, 1% SOLUTION. Retrieved from Biognost. [Link]

-

ResearchGate. (n.d.). Solubility of fatty acids (g acid/100-g solution) in methanol at different temperatures. Retrieved from ResearchGate. [Link]

-

Solubility of Things. (n.d.). Tetrahydrofuran. Retrieved from Solubility of Things. [Link]

-

IUPAC-NIST Solubilities Database. (n.d.). Ethanol with Cyclohexene and Water. Retrieved from National Institute of Standards and Technology. [Link]

-

University of Kansas Medical Center. (n.d.). This compound-Schiff (PAS). Retrieved from University of Kansas Medical Center. [Link]

-

IUPAC-NIST Solubilities Database. (n.d.). Ethanol with Benzene and Water. Retrieved from National Institute of Standards and Technology. [Link]

-

University of Calgary. (n.d.). Ch15: Oxidation cleavage of 1,2-diols. Retrieved from University of Calgary Chemistry. [Link]

-

ResearchGate. (n.d.). Solubility comparison in acetonitrile. Retrieved from ResearchGate. [Link]

-

Kutt, A., et al. (n.d.). Strengths of Acids in Acetonitrile. Retrieved from a source. [Link]

-

PubMed. (2018). The Roles of Acetic Acid and Methanol During Fixing and Staining Proteins in an SDS-Polyacrylamide Electrophoresis Gel. Retrieved from PubMed. [Link]

-

Wikipedia. (n.d.). Acetonitrile. Retrieved from Wikipedia. [Link]

-

NASA Technical Reports Server. (n.d.). Solubility of methanol in low-temperature aqueous sulfuric acid and implications for atmospheric particle composition. Retrieved from NASA. [Link]

-

Wikipedia. (n.d.). Ammonia. Retrieved from Wikipedia. [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetonitrile (CAS 75-05-8). Retrieved from Cheméo. [Link]

-

ResearchGate. (2025, August 10). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. Retrieved from ResearchGate. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. kumc.edu [kumc.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. Acetonitrile - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Acid Dissociation Constants of Periodic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periodic acid, a potent oxidizing agent, plays a critical role in various scientific disciplines, including organic synthesis and glycobiology. Its utility is intrinsically linked to its chemical behavior in aqueous solutions, which is governed by complex acid-base equilibria. This guide provides a comprehensive exploration of the acid dissociation constants (pKa values) of this compound, delving into the nuanced interplay between its different forms. We will dissect the established pKa values for orthothis compound (H₅IO₆), address the ongoing discussion surrounding metathis compound (HIO₄), and present field-proven methodologies for their empirical determination. This document is intended to serve as a vital resource for researchers, enabling a deeper understanding and more precise application of this compound in their work.

The Dual Identity of this compound: Ortho- and Metaperiodic Forms

This compound is the highest oxoacid of iodine, with iodine in the +7 oxidation state.[1] It is unique in its ability to exist in two principal forms: orthothis compound (H₅IO₆) and metathis compound (HIO₄).[1][2]

-

Orthothis compound (H₅IO₆): This is the hydrated form, characterized by an octahedral geometry with a central iodine atom surrounded by five hydroxyl groups and one oxygen atom. It is a white, crystalline solid.

-

Metathis compound (HIO₄): This form can be obtained by the dehydration of orthothis compound at 100°C under reduced pressure.[1]

The interconversion between these two forms has traditionally been considered a straightforward equilibrium. However, recent studies challenge this simple picture, suggesting a more complex speciation in aqueous solutions.

The Aqueous Equilibria of this compound: A Modern Perspective

While the dehydration of orthothis compound to metathis compound is well-established in the solid state, the behavior in aqueous solution is more intricate. For many years, it was widely accepted that an equilibrium between H₅IO₆ and HIO₄ existed in water. However, contemporary research, employing techniques such as Raman spectroscopy and potentiometry, indicates that in an aqueous medium, the dominant species is the octahedral orthoperiodate ion and its successive deprotonation products.[3][4] This modern viewpoint suggests that there is no significant evidence for the presence of the tetrahedral metaperiodate ion (IO₄⁻) or a dimeric form (H₂I₂O₁₀⁴⁻) in solution.[4]

This guide will therefore focus on the dissociation constants of orthothis compound, as these are the most relevant for applications in aqueous media.

Caption: Dissociation equilibria of orthothis compound in aqueous solution.

Acid Dissociation Constants of Orthothis compound

Orthothis compound is a triprotic acid, meaning it can donate three protons in successive steps.[1][5] The acid dissociation constants (pKa values) quantify the strength of the acid at each dissociation step. A lower pKa value corresponds to a stronger acid.

| Dissociation Step | Equilibrium Reaction | pKa Value | Reference(s) |

| pKa₁ | H₅IO₆ ⇌ H₄IO₆⁻ + H⁺ | 3.29 | [1][2][6] |

| pKa₂ | H₄IO₆⁻ ⇌ H₃IO₆²⁻ + H⁺ | 8.31 | [1][2][6] |

| pKa₃ | H₃IO₆³⁻ ⇌ H₂IO₆³⁻ + H⁺ | 11.60 | [1][2][6] |

These values are crucial for predicting the dominant form of this compound at a given pH and for designing experimental conditions where a specific periodate species is required.

The Metathis compound pKa: A Point of Contention

While some sources report a pKa value of approximately 1.64 for metathis compound (HIO₄), numerous authoritative sources state that the pKa of metathis compound has not been determined.[1][2] This discrepancy, coupled with the recent findings about the predominance of orthoperiodate species in solution, suggests that the concept of a simple pKa for HIO₄ in water may be misleading. The reported value of ~1.64 is likely an apparent constant reflecting the first dissociation of the hydrated form, H₅IO₆. Therefore, for practical purposes in aqueous solutions, the dissociation constants of orthothis compound should be used.

Experimental Determination of pKa Values

The determination of acid dissociation constants is a fundamental aspect of physical chemistry. For this compound, two common and reliable methods are potentiometric titration and spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[7][8] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa values can be determined from the resulting titration curve.

This protocol is adapted from the standard procedure for titrating polyprotic acids.[9][10][11]

Materials:

-

Orthothis compound (H₅IO₆)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Volumetric flask (100 mL)

-

Distilled or deionized water

Procedure:

-

Preparation of Orthothis compound Solution: Accurately weigh a sample of orthothis compound and dissolve it in a known volume of distilled water in a volumetric flask to prepare a solution of approximately 0.05 M.

-

Titration Setup: Pipette a known volume (e.g., 50.0 mL) of the orthothis compound solution into a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Titration: Fill the burette with the standardized NaOH solution. Record the initial pH of the orthothis compound solution. Add the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition. As the pH begins to change more rapidly, decrease the increment size to obtain more data points around the equivalence points.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The titration curve will show two or three inflection points, corresponding to the equivalence points for the first, second, and potentially third dissociations. The pKa values are determined at the half-equivalence points. For example, pKa₁ is the pH at which half of the volume of NaOH required to reach the first equivalence point has been added.

Caption: Workflow for potentiometric pKa determination.

Spectrophotometric Determination

Spectrophotometry can also be used to determine pKa values, particularly when the different protonated species of an acid exhibit distinct UV-Vis absorption spectra.[12][13]

The principle relies on Beer-Lambert's Law. By measuring the absorbance of a solution at a wavelength where the acidic and basic forms of the molecule have different molar absorptivities, the ratio of their concentrations can be determined at various pH values. The pKa can then be calculated using the Henderson-Hasselbalch equation.

Materials:

-

Orthothis compound (H₅IO₆)

-

A series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., pH 2-5 for pKa₁, pH 7-10 for pKa₂, and pH 10-13 for pKa₃)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Wavelength Selection: Prepare two solutions of orthothis compound at a very low pH (e.g., pH 1) and a very high pH (e.g., pH 13) to ensure the presence of predominantly H₅IO₆ and H₂IO₆³⁻, respectively. Scan the UV-Vis spectrum of each solution to identify wavelengths where the absorbance differs significantly between the protonated and deprotonated forms.

-

Sample Preparation: Prepare a series of solutions containing a constant concentration of orthothis compound in the different buffer solutions.

-

Absorbance Measurement: Measure the absorbance of each solution at the selected wavelength(s).

-

Data Analysis: The pKa can be determined graphically by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the Henderson-Hasselbalch equation can be used:

pH = pKa + log ([A⁻]/[HA])

Where [A⁻] and [HA] are the concentrations of the deprotonated and protonated forms, which can be calculated from the measured absorbances.

Conclusion

A thorough understanding of the acid dissociation constants of this compound is paramount for its effective application in research and development. This guide has provided a detailed overview of the pKa values of orthothis compound, which is the predominant species in aqueous solutions. We have also addressed the ambiguity surrounding the pKa of metathis compound and presented robust experimental protocols for the determination of these crucial physicochemical parameters. By leveraging this knowledge, scientists can ensure the precision and reproducibility of their work involving this versatile reagent.

References

-

Chemistry LibreTexts. (2023, January 22). This compound Oxidation. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Fandom. (n.d.). This compound. Chemistry Wiki. [Link]

-

PubChem. (n.d.). Metathis compound. National Center for Biotechnology Information. [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

PHYWE. (2019, May 15). Titration of a polyprotic acid with a strong base with Cobra4. [Link]

-

Horváth, A. K., et al. (2017). Clarifying the Equilibrium Speciation of Periodate Ions in Aqueous Medium. Inorganic Chemistry, 56(18), 11466–11474. [Link]

-

Chemistry LibreTexts. (2026, January 8). Thermodynamics of Solution-Phase Brønsted Acidity and Basicity. [Link]

-

ACS Publications. (2025, October 29). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. Journal of Chemical Information and Modeling. [Link]

-

eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

-

Bates, R. G., & Pinching, G. D. (1950). Acid Dissociation Constant and Related Thermodynamic Quantities for Triethanolammonium Ion in Water From 0 to 50°C. Journal of Research of the National Bureau of Standards, 44(2), 179. [Link]

-

ACS Publications. (2023). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education, 100(2), 815-821. [Link]

-

National Center for Biotechnology Information. (2023, August 1). Formic and acetic acid pKa values increase under nanoconfinement. PMC. [Link]

-

Chemistry LibreTexts. (2024, February 29). Titration of a Weak Polyprotic Acid. [Link]

-

Massachusetts Institute of Technology. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

-

The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. [Link]

-

Wikipedia. (n.d.). Acid dissociation constant. [Link]

-

ResearchGate. (2025, October). Computational Determination of p K a Values for Weak C–H Acids/Lithiated Species | Request PDF. [Link]

-

Reddit. (2017, February 26). Is this compound (HIO4) strong or weak? r/chemhelp. [Link]

-

Wikipedia. (n.d.). Periodate. [Link]

-

Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. [Link]

-

MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

-

ResearchGate. (2025, August 10). High Temperature Dissociation Constants of HS- and the Standard Thermodynamic Values for S2-. [Link]

-

ResearchGate. (n.d.). Clarifying the Equilibrium Speciation of Periodate Ions in Aqueous Medium. [Link]

-

National Center for Biotechnology Information. (1960, February 25). Acid Dissociation Constant and Related Thermodynamic Quantities for Triethanolammonium Ion in Water From 0 to 50°C. PMC. [Link]

-

Goobjoog English. (2017, October 2). Reinvestigation of periodate chemistry challenges conventional view. [Link]

-

AWS. (n.d.). Titration of a polyprotic acid with a strong base with Cobra SMARTsense. [Link]

-

Scribd. (n.d.). Potentiometric Titration. [Link]

-

IvyPanda. (2024, May 13). Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. en.goobjoog.com [en.goobjoog.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chemistry.fandom.com [chemistry.fandom.com]

- 7. web.mit.edu [web.mit.edu]

- 8. scribd.com [scribd.com]

- 9. spegroup.ru [spegroup.ru]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. phywe-itemservice.s3.eu-central-1.amazonaws.com [phywe-itemservice.s3.eu-central-1.amazonaws.com]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. ivypanda.com [ivypanda.com]

Methodological & Application

Application Notes & Protocol: Selective Oxidation of Cellulose Using Periodic Acid to Synthesize Dialdehyde Cellulose (DAC)

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the selective oxidation of cellulose into dialdehyde cellulose (DAC) using periodic acid or its salts (e.g., sodium periodate). This classic transformation, known as the Malaprade reaction, is a cornerstone of polysaccharide modification due to its high regioselectivity and efficiency.[1][2] It specifically cleaves the vicinal diol at the C2 and C3 positions of the anhydroglucose units (AGUs) within the cellulose chain, breaking the pyran ring to introduce two reactive aldehyde groups.[3][4][5] The resulting DAC is a versatile biopolymer platform with applications in drug delivery, tissue engineering, wastewater treatment, and as a bio-based crosslinker.[6][7] This guide details the underlying chemical mechanism, outlines the critical parameters governing the reaction, provides a robust step-by-step protocol, and describes essential characterization techniques to validate the synthesis.

Scientific Principle: The Malaprade Reaction Mechanism

The oxidation of cellulose with this compound (H₅IO₆) or periodate salts (e.g., NaIO₄) is a specific instance of the Malaprade reaction, which targets vicinal diols (glycols).[8][9] The reaction proceeds with high selectivity for the C2–C3 bond in the glucose units of cellulose because of the adjacent hydroxyl groups.[1][2][3]

The accepted mechanism involves two main steps:

-

Formation of a Cyclic Periodate Ester: The periodate ion first reacts with the vicinal hydroxyl groups on the C2 and C3 carbons of a glucose residue to form a cyclic intermediate.[1][2][10]

-

Oxidative Cleavage: This unstable cyclic ester rapidly decomposes, leading to the oxidative cleavage of the carbon-carbon bond between C2 and C3.[1][2][10] This process reduces the iodine from oxidation state +7 (periodate) to +5 (iodate, IO₃⁻) and generates two aldehyde groups on the newly opened ring structure.[1][2]

For each anhydroglucose unit oxidized, one mole of periodate is consumed, and two aldehyde groups are produced.[3] This stoichiometric relationship is fundamental for calculating reagent quantities and determining the theoretical degree of oxidation.

Caption: Mechanism of this compound oxidation of cellulose.

Critical Parameters and Experimental Design

The degree of oxidation (DO), defined as the number of oxidized AGUs per 100 units, is a critical quality attribute of DAC that dictates its properties and performance. The DO is controlled by several interdependent reaction parameters.

| Parameter | Typical Range | Rationale & Expert Insights |

| Oxidant Molar Ratio | 0.5 - 1.5 moles NaIO₄ per mole of AGU | This is the primary factor controlling the theoretical maximum DO. A higher ratio increases the aldehyde content but may also lead to increased polymer degradation.[7] |

| Temperature | 25 - 60°C | Higher temperatures accelerate the reaction rate.[7][10] However, temperatures above 60°C can promote side reactions and significant degradation of the cellulose backbone. A common compromise is 40-50°C.[4][7][11] |

| Reaction Time | 4 - 48 hours | The reaction is self-accelerating as the initial oxidation disrupts the crystalline structure of cellulose, making more sites accessible.[10] Longer times lead to higher DO, but the reaction rate plateaus. Typical times range from 4 to 24 hours.[4][7] |

| pH | 2 - 4 | The reaction is generally performed under acidic conditions.[4][10] A pH of around 3-4 is often optimal. Very low pH can cause acid-catalyzed hydrolysis of the glycosidic bonds, leading to unwanted degradation.[10] |

| Light Conditions | Dark / Shielded | This compound and periodate solutions are sensitive to light, which can cause photodegradation and reduce oxidative capacity. Reactions must be conducted in the dark or in vessels wrapped in aluminum foil.[4][12] |

| Cellulose Source & Crystallinity | Varies (e.g., cotton, wood, bacterial) | The crystalline nature of cellulose is a major barrier to the reaction, as periodate can only access the amorphous regions and surfaces of crystalline domains initially.[13] Consequently, less crystalline cellulose sources will react faster and more uniformly.[6] |

Detailed Experimental Protocol

This protocol describes the synthesis of DAC from microcrystalline cellulose (MCC).

Materials and Reagents

| Reagent | Grade | Supplier Example | CAS Number |

| Microcrystalline Cellulose (MCC) | Avicel PH-101 | Sigma-Aldrich | 9004-34-6 |

| Sodium (meta)periodate (NaIO₄) | ACS Reagent, ≥99.8% | Sigma-Aldrich | 7790-28-5 |

| Ethylene Glycol | Reagent Grade | Fisher Scientific | 107-21-1 |

| Deionized (DI) Water | Type II or better | Millipore | 7732-18-5 |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of DAC.

Step-by-Step Methodology

-

Cellulose Slurry Preparation:

-

Weigh 5.0 g of dry MCC (equivalent to 30.8 mmol of anhydroglucose units, AGU M.W. = 162.14 g/mol ).

-

Disperse the MCC in 250 mL of DI water in a 500 mL flask.

-

Stir vigorously for 30 minutes to ensure a homogeneous suspension.

-

-

Oxidation Reaction:

-

In a separate beaker, dissolve a calculated amount of sodium periodate in 100 mL of DI water. For example, for a 1:1 molar ratio of NaIO₄ to AGU, dissolve 6.59 g (30.8 mmol) of NaIO₄.

-

Add the NaIO₄ solution to the cellulose slurry.

-

Wrap the flask completely in aluminum foil to protect it from light.[4][12]

-

Place the flask in a temperature-controlled water bath or shaker set to 50°C.[4][11]

-

Stir the reaction mixture continuously for a set duration (e.g., 24 hours).

-

-

Quenching the Reaction:

-

After the reaction time has elapsed, cool the flask to room temperature.

-

Add a small excess of ethylene glycol (e.g., 5 mL) to the reaction mixture.

-

Causality: Ethylene glycol is a vicinal diol and will be rapidly oxidized by any remaining periodate, effectively stopping the reaction with the cellulose. This prevents over-oxidation during the workup phase.

-

Stir for an additional 1 hour at room temperature.

-

Field Insight: While quenching with glycols is common, some research suggests it can lead to side reactions and incorporate formaldehyde into the DAC structure.[14][15] An alternative is to proceed directly to extensive washing, but this may be less effective for samples with high residual periodate.[14][15] For most applications, glycol quenching followed by thorough washing is a pragmatic and effective approach.

-

-

Purification and Washing:

-

Transfer the mixture to centrifuge tubes and centrifuge at high speed (e.g., 9000 rpm) to pellet the solid DAC.

-

Decant the supernatant.

-

Resuspend the pellet in 200 mL of fresh DI water and mix thoroughly.

-

Repeat the centrifugation and washing steps at least 4-5 times.

-

Trustworthiness Check: The goal is to remove all soluble iodate byproduct and unreacted reagents. After the final wash, test the conductivity of the supernatant; it should be close to that of pure DI water (<10 µS/cm).[12][16]

-

-

Drying and Storage:

-

The purified DAC can be processed into a stable form by lyophilization (freeze-drying) to obtain a lightweight, porous solid.

-

Alternatively, it can be solvent-exchanged with ethanol and then dried in a vacuum oven at a low temperature (e.g., 40°C).

-

Store the final dry DAC product in a desiccator to prevent moisture absorption.

-

Characterization of Dialdehyde Cellulose

Verifying the successful synthesis and quantifying the aldehyde content is crucial.

Determination of Aldehyde Content

The most common method is the oxime reaction, which involves reacting the aldehyde groups with hydroxylamine hydrochloride.[12]

-

Principle: Each aldehyde group reacts with one molecule of hydroxylamine hydrochloride (NH₂OH·HCl), forming an oxime and releasing one molecule of hydrochloric acid (HCl). By titrating the liberated HCl with a standardized NaOH solution, the amount of aldehyde can be quantified.[7][12]

-

Brief Protocol:

-

Accurately weigh about 0.1 g of dry DAC.

-

Suspend it in a known volume (e.g., 20 mL) of 0.25 M hydroxylamine hydrochloride solution.

-

Adjust the pH to a defined value (e.g., 4.0).[7]

-

Allow the reaction to proceed for 24 hours with shaking.[7]

-

Titrate the supernatant with a standardized 0.1 M NaOH solution back to the initial pH.

-

The aldehyde content (mmol/g) is calculated based on the volume of NaOH consumed. A successful synthesis should yield an aldehyde content between 1 and 9 mmol/g, depending on the reaction conditions.[4][12][17]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides qualitative confirmation of the oxidation.

-

Expected Spectral Changes:

X-ray Diffraction (XRD)

XRD is used to assess changes in the crystallinity of the cellulose.

-

Expected Changes: The periodate oxidation disrupts the ordered, crystalline structure of cellulose.[13][18] This results in a decrease in the crystallinity index (CrI) of the DAC product compared to the starting cellulose material.[13][17][18]

Safety Precautions

-

This compound / Periodates: These are strong oxidizing agents. Avoid contact with skin, eyes, and combustible materials. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Waste Disposal: The reaction byproducts contain iodine compounds. Dispose of all waste according to your institution's chemical waste management guidelines.

References

-

Kim, U. J., Kuga, S., Wada, M., Okano, T., & Kondo, T. (2000). Periodate oxidation of crystalline cellulose. Biomacromolecules, 1(3), 488-492. [Link]

-

Rutherford, H. A., Minor, F. W., Martin, A. R., & Harris, M. (1942). Oxidation of Cellulose: The Reaction of Cellulose with this compound. Journal of Research of the National Bureau of Standards, 29(2), 131-141. [Link]

-

Abitbol, T., Kuzmenko, V., & Vitta, S. B. (2024). Kinetics of Periodate-Mediated Oxidation of Cellulose. Applied Sciences, 14(3), 1184. [Link]

-

El Bakkari, M., et al. (2024). Deep Investigation of the Effect of DAC Modified by Horner-Wadsworth-Emmons Olefination on the Water Swelling Properties and Strength of Its Hydrogel Composites. ACS Sustainable Chemistry & Engineering. [Link]

-

Breite, D., et al. (2023). Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea. Carbohydrate Polymers, 312, 120691. [Link]

-

Chemistry LibreTexts. (2023). This compound Oxidation. [Link]

-

Breite, D., et al. (2023). Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea. PubMed, 36925234. [Link]

- Miles, F. D. (1976). Process for the production of dialdehyde cellulose from cellulose.

-

Li, Y., et al. (2024). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Biomacromolecules. [Link]

-

Svedberg, M. (2015). Production of Dialdehyde Cellulose and Periodate Regeneration: Towards feasible oxidation processes. Diva-Portal.org. [Link]

-

Li, Y., et al. (2024). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. PMC - NIH. [Link]

- Turaeva, D., & Rakhmatov, A. (2024). OXIDATION OF CELLULOSE WITH IODIC ACID.

-

Li, Y., et al. (2021). Characteristics of Dialdehyde Cellulose Nanofibrils Derived from Cotton Linter Fibers and Wood Fibers. PMC - NIH. [Link]

-

Kono, H. (2016). Dextran oxidized by a malaprade reaction shows main chain scission through a maillard reaction triggered by schiff base formation between aldehydes and amines. ResearchGate. [Link]

-

Zhang, C., et al. (2023). Preparation of Antibacterial Dialdehyde Nanocellulose Using LiBr·3H2O Non-Dissolving Pretreatment Promoted Periodate Oxidation. ACS Publications. [Link]

-

Madivoli, E., et al. (2019). Synthesis and characterization of dialdehyde cellulose nanofibers from O. sativa husks. SN Applied Sciences, 1(8), 769. [Link]

-

Tran, D. N., et al. (2022). Tailoring Dialdehyde Bacterial Cellulose Synthesis for Versatile Applications. PMC - NIH. [Link]

-

Sourav Sir's Classes. (2022). Organic Chemistry - Malaprade Oxidation Reactions. YouTube. [Link]

-

Zhang, L., & He, Z. (2014). Aldehyde content of dialdehyde cellulose determined via nitrate analysis. ResearchGate. [Link]

-

Svedberg, M. (2015). Production of Dialdehyde Cellulose and Periodate Regeneration: Towards feasible oxidation processes. Semantic Scholar. [Link]

-

Thongleerat, T., et al. (2024). Synthesis of Carboxylate-Dialdehyde Cellulose to Use as a Component in Composite Thin Films for an Antibacterial Material in Wound Dressing. ACS Omega. [Link]

-

Zhang, K., et al. (2021). Sustainable Chitosan-Dialdehyde Cellulose Nanocrystal Film. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scientists.uz [scientists.uz]

- 6. Characteristics of Dialdehyde Cellulose Nanofibrils Derived from Cotton Linter Fibers and Wood Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tailoring Dialdehyde Bacterial Cellulose Synthesis for Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Kinetics of Periodate-Mediated Oxidation of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4082743A - Process for the production of dialdehyde cellulose from cellulose - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Periodate oxidation of crystalline cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. (PDF) Synthesis and characterization of dialdehyde cellulose nanofibers from O. sativa husks (2019) | Edwin S. Madivoli | 47 Citations [scispace.com]

Troubleshooting & Optimization

issues with periodic acid solution stability and degradation

Welcome to the Technical Support Center for periodic acid solutions. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work, particularly in applications like the this compound-Schiff (PAS) stain, glycoprotein analysis, and carbohydrate chemistry.[1][2][3][4][5][6] This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of these critical reagents.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound solutions.

Q1: Why has my clear this compound solution turned yellow or brown?

A yellow or brown tint is the most common indicator of this compound degradation. This discoloration is typically caused by the reduction of the periodate ion (IO₄⁻) or orthothis compound (H₅IO₆), where iodine is in the +7 oxidation state, to elemental iodine (I₂), which is yellow-brown in solution. This degradation can be initiated by several factors:

-

Photo-decomposition: Exposure to light, especially UV light, can accelerate the reduction of periodate.

-

Thermal Degradation: High temperatures can promote the breakdown of this compound.

-

Contamination: The presence of reducing agents or organic impurities can also lead to the formation of elemental iodine.[7]

A discolored solution has reduced oxidative capacity and should not be used for quantitative or sensitive applications, as it can lead to inconsistent and unreliable results.

Q2: How should I store my this compound solution to ensure maximum stability?

Proper storage is crucial for maintaining the integrity of your this compound solution.[8] Key recommendations include:

-

Temperature: Store solutions in a cool environment, with a recommended temperature range of 2-8°C.[9] Some formulations may be stable at room temperature (15-25°C), but refrigeration is generally preferred to slow degradation.[1][5]

-

Light Protection: Always store solutions in amber or opaque bottles to protect them from light.[1][5][8]

-

Container: Use tightly sealed, clean glass or chemically resistant plastic containers.[1][5][8][9] Ensure containers are kept upright to prevent leakage.[9]

-

Purity: Prepare solutions using high-purity water (e.g., distilled or deionized) to minimize contaminants.

Q3: Can I still use a this compound solution that has a slight yellow tint?

For non-critical applications, such as general histological staining where qualitative results are sufficient, a faintly yellow solution might still provide acceptable results. However, for quantitative assays, glycoprotein labeling, or any experiment where reproducibility is paramount, using a discolored solution is strongly discouraged. The presence of degradation products means the molar concentration of active this compound is lower than stated, and the byproducts could potentially interfere with downstream reactions.

Q4: How long is a typical this compound solution stable after preparation?

The stability of a this compound solution depends heavily on the storage conditions, concentration, and purity of the initial reagents. Aqueous solutions are generally stable.[2] When stored correctly (refrigerated and protected from light), a 0.5% to 1% aqueous solution can be stable for several weeks to a few months. However, it is best practice to prepare fresh solutions for critical applications or to validate the concentration of older solutions before use.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve more complex issues related to this compound solution stability and performance.

Issue 1: Inconsistent or Weak Results in PAS Staining

You observe weak or variable magenta staining in your tissue samples, suggesting a problem with the oxidation step.

Causality: The primary function of this compound in the PAS reaction is to oxidize vicinal diols in carbohydrates to form aldehydes.[2][3][4][6][10][11] These aldehydes then react with Schiff reagent to produce the characteristic magenta color.[12] Insufficient oxidation, due to a degraded or low-concentration this compound solution, will result in fewer aldehyde groups and consequently, weaker staining.[2]

A troubleshooting workflow for weak PAS staining.

This protocol provides a reliable method to determine the active concentration of your this compound solution. The principle involves reacting this compound with an excess of potassium iodide (KI) in an acidic solution. The this compound oxidizes the iodide to iodine, and the amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

Materials:

-

This compound solution (the unknown)

-

Standardized 0.1 N Sodium Thiosulfate solution

-

1 M Sulfuric Acid (H₂SO₄)

-

10% (w/v) Potassium Iodide (KI) solution (prepare fresh)

-

1% Starch indicator solution

-

Burette, flasks, pipettes

Procedure:

-

Pipette 10.0 mL of your this compound solution into a 250 mL Erlenmeyer flask.

-

Add 50 mL of deionized water.

-

Carefully add 10 mL of 1 M H₂SO₄ and mix gently.

-

Add 15 mL of freshly prepared 10% KI solution. The solution will turn a dark yellow-brown due to the formation of iodine. Swirl the flask and allow the reaction to proceed for 5 minutes in the dark.

-

Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale, straw-yellow color.

-

Add 2 mL of 1% starch indicator. The solution will turn a deep blue-black.

-

Continue the titration dropwise with the sodium thiosulfate solution until the blue-black color completely disappears. This is the endpoint.

-

Record the volume of sodium thiosulfate used.

-

Perform a blank titration using 10.0 mL of deionized water instead of the this compound solution to account for any oxidizing impurities.

Calculation: The concentration of this compound can be calculated using the following formula:

Molarity of this compound = (V_sample - V_blank) * M_thiosulfate * (1/8) / V_periodic_acid

Where:

-

V_sample = Volume of thiosulfate for the sample (mL)

-

V_blank = Volume of thiosulfate for the blank (mL)

-

M_thiosulfate = Molarity of the standardized sodium thiosulfate solution

-

V_periodic_acid = Initial volume of the this compound solution (mL)

-

The (1/8) factor comes from the stoichiometry of the reaction (IO₄⁻ + 8H⁺ + 7I⁻ → 4I₂ + 4H₂O).

Issue 2: Precipitate Formation in the Solution

A white or crystalline precipitate has formed in your this compound solution upon storage.

Causality: this compound exists in two main forms: orthothis compound (H₅IO₆) and metathis compound (HIO₄).[4] Orthothis compound is the common crystalline solid, which dehydrates to metathis compound upon heating.[4] The solubility of these species is temperature-dependent. If a concentrated solution is prepared at room temperature and then stored at 2-8°C, the this compound may crystallize out of the solution as its solubility limit is exceeded at the lower temperature.

Troubleshooting and Prevention:

-

Confirmation: Gently warm a small, agitated aliquot of the solution to room temperature. If the precipitate redissolves, it is likely recrystallized this compound.

-

Resolution: If the precipitate redissolves upon warming, the solution can be used once it returns to thermal equilibrium. Ensure it is completely clear before use.

-

Prevention:

-

Avoid preparing supersaturated solutions. Do not exceed the solubility limit of this compound at your intended storage temperature.

-

If a precipitate is observed, you can filter the solution while cold and then re-standardize it using the titration method above to determine the new, lower concentration.

-

Part 3: Best Practices for Handling and Storage

Adherence to best practices is the most effective way to prevent stability issues.

Data Summary Table: Storage Recommendations

| Parameter | Recommendation | Rationale & Risks |

| Temperature | 2 - 8 °C[9] | Slows the rate of thermal and photo-degradation. Storing at room temperature (15-25 °C) is acceptable for some commercial solutions but may shorten shelf-life.[1][5] Do not freeze.[1][5] |

| Light Exposure | Store in amber or opaque containers.[1][8] | Prevents photo-reduction of periodate to elemental iodine.[1][5] |

| Container Type | Tightly-closed glass or appropriate plastic.[8][9] | Prevents contamination and evaporation. Ensure the container is kept upright.[9] |

| pH | Prepare in neutral, unbuffered high-purity water. | The stability of periodate can be pH-dependent. Preparing in purified water minimizes ionic contaminants that could catalyze degradation. |

| Incompatibilities | Keep away from reducing agents, strong bases, powdered metals, and combustible materials.[9][13] | This compound is a strong oxidizer and can react dangerously with these substances.[13][14][15] |

Chemical Degradation Pathway

The degradation of this compound is primarily a reductive process. The following diagram illustrates the key transformation.

Primary degradation pathway of this compound.

By understanding the factors that influence the stability of this compound and implementing these troubleshooting and handling protocols, researchers can ensure the reliability and reproducibility of their experiments.

References

-

This compound 1% Solution MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical . Central Drug House (P) Ltd.

-

This compound, 1% SOLUTION | Biognost . Biognost.

-

This compound-Schiff (PAS) . University of Kansas Medical Center.

-

Safety Data Sheet: this compound . Carl ROTH.

-

This compound Schiff Reaction | StainsFile . StainsFile.

-

Safety Data Sheet: this compound . Chemos GmbH & Co.KG.

-

HURST SCIENTIFIC Safety Data Sheet this compound (10-50%) Solution . HURST SCIENTIFIC.

-

This compound 0.5% Safety Data Sheet . Australian Biostain.

-

This compound - Penta chemicals . Penta chemicals.

-

SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.

-

Predict the products formed by this compound cleavage of the foll... | Study Prep in Pearson+ . Pearson+.

-

This compound Oxidation - Chemistry LibreTexts . Chemistry LibreTexts.

-

This compound - Wikipedia . Wikipedia.

-

This compound, 0.5% SOLUTION | Biognost . Biognost.

-

This compound Oxidation - ResearchGate . ResearchGate.

-

PAS (this compound Schiff) Staining Protocol . University of Rochester Medical Center.

-

This compound–Schiff stain - Wikipedia . Wikipedia.

-

Ch15: Oxidation cleavage of 1,2-diols - University of Calgary . University of Calgary.

-

Acid–Base Titrations - Chemistry LibreTexts . Chemistry LibreTexts.

-

Why do acids turn yellow when exposed to air? : r/chemistry - Reddit . Reddit.

-

Titration Experiment & Calculate the Molarity of Acetic Acid in Vinegar - YouTube . YouTube.

-

Titration Guide for Titer Determination - Sigma-Aldrich . Sigma-Aldrich.

-

Quantitative Classical Chemical Analysis Titrations Acid-base Precipitaiton Complexometric Redox Titrations involv . SlidePlayer.

-

Quantitative Analysis Using Titration - Chemistry LibreTexts . Chemistry LibreTexts.

Sources

- 1. biognost.com [biognost.com]

- 2. stainsfile.com [stainsfile.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. biognost.com [biognost.com]

- 6. This compound–Schiff stain - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. hurstscientific.com.au [hurstscientific.com.au]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Predict the products formed by this compound cleavage of the foll... | Study Prep in Pearson+ [pearson.com]

- 11. researchgate.net [researchgate.net]

- 12. urmc.rochester.edu [urmc.rochester.edu]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

- 15. chemos.de [chemos.de]

Technical Support Center: Troubleshooting Intense Periodic Acid-Schiff (PAS) Stains

Welcome to the technical support center for histochemical staining. This guide is designed for researchers, scientists, and drug development professionals encountering overly intense staining with the Periodic Acid-Schiff (PAS) method. Here, we will delve into the causality of PAS overstaining and provide field-proven troubleshooting protocols to help you achieve optimal staining results.

Frequently Asked Questions (FAQs)

Q1: My PAS stain is far too dark and obscures cellular detail. What are the common causes?

Overstaining in the PAS procedure can typically be traced back to a few key steps in the protocol. Understanding these can help in both preventing the issue and correcting it.

-

Excessive Oxidation: The initial step using this compound creates aldehyde groups from carbohydrates for the Schiff reagent to bind to.[1][2] Prolonged exposure to the this compound solution can lead to an over-abundance of aldehydes, resulting in a more intense final stain. Standard protocols often recommend a 5-minute oxidation period.[2][3][4]

-

Prolonged Staining with Schiff Reagent: The duration of incubation in the Schiff reagent directly impacts the intensity of the magenta color. Leaving sections in the reagent for too long will lead to a darker stain. Typical incubation times range from 10 to 30 minutes.[5][6]

-

Inadequate Rinsing: The wash step after the Schiff reagent is crucial for color development and removing excess, unbound reagent.[6] Insufficient rinsing can lead to non-specific background staining, contributing to an overall darker appearance.

-

Tissue Type and Fixation: Tissues rich in glycogen and other PAS-positive substances (e.g., liver, basement membranes, mucins) are naturally prone to intense staining.[1][7] Additionally, certain fixatives, like glutaraldehyde, can introduce free aldehyde groups, leading to false-positive staining.[6] 10% neutral-buffered formalin is a recommended fixative.

Understanding the PAS Staining Mechanism

The PAS stain is a two-step chemical reaction that selectively detects polysaccharides and other carbohydrate-rich macromolecules.[5]

-

Oxidation: this compound (HIO₄) oxidizes the vicinal diols (adjacent -OH groups) in sugars, breaking the carbon-carbon bonds and forming aldehyde groups (-CHO).[1]

-

Color Reaction: The newly formed aldehydes react with the colorless Schiff reagent. This reaction restores the quinoid chromophoric group of the basic fuchsin in the reagent, resulting in a vibrant magenta-colored compound at the site of the carbohydrate.[1][7]

Troubleshooting Guide: How to Lighten an Overstained PAS Slide

If you have an irreplaceable and overstained slide, not all is lost. The following methods can be attempted to controllably reduce the stain intensity. It is highly recommended to test these methods on a non-critical slide first.

Q2: Can I use a differentiation step to lighten my PAS stain, similar to H&E staining?

Yes, a common and effective method for differentiating many histological stains is the use of acidified alcohol. This can be adapted to controllably lighten an intense PAS stain.

Principle of Action: Acidified alcohol acts as a differentiating agent by slowly breaking the bond between the Schiff reagent and the tissue aldehydes, allowing the magenta color to leach out of the tissue. The key is to monitor this process microscopically to achieve the desired intensity without completely destaining the tissue.

Protocol 1: Differentiation with Acid Alcohol

This protocol should be performed on a rehydrated slide. If the slide is already coverslipped, the coverslip must first be removed by soaking in xylene.

Reagents:

-

Acid Alcohol (1% HCl in 70% Ethanol):

-

70% Ethanol: 100 mL

-

Concentrated Hydrochloric Acid (HCl): 1 mL

-

Procedure:

-

Deparaffinize and Rehydrate: If starting with a stained, uncoverslipped slide that has dried, run it through xylenes and a descending series of alcohols (100%, 95%, 70%) to bring it to water.

-

Initial Assessment: Observe the slide under a microscope to confirm the degree of overstaining.

-

Differentiation: Immerse the slide in the 1% Acid Alcohol solution for a few seconds (e.g., 2-5 quick dips).

-

Stop Differentiation: Immediately transfer the slide to a container of running tap water to halt the acid's action.

-

Microscopic Check: Mount the slide with a temporary coverslip and a drop of water. Check the staining intensity under the microscope.

-

Repeat if Necessary: If the stain is still too intense, repeat steps 3-5. The process is iterative and requires careful monitoring.

-

Final Steps: Once the desired intensity is achieved, rinse thoroughly in running tap water, dehydrate through an ascending series of alcohols, clear in xylene, and permanently mount.

Q3: Are there other, gentler methods to reduce PAS intensity?

A less aggressive approach involves extending the post-Schiff reagent washing step. While this is typically part of the initial staining protocol, it can sometimes be used to subtly lighten a stain that is only moderately too dark.

Principle of Action: The extended wash in lukewarm tap water helps to fully develop the magenta color and can also aid in removing any loosely bound Schiff reagent, which may subtly reduce the overall intensity.[6] This method is less likely to cause complete destaining compared to acid alcohol.

Protocol 2: Extended Water Wash

This method is best applied immediately after the Schiff reagent step in the initial staining process but can be attempted on a rehydrated, overstained slide.

Procedure:

-

Rehydrate: If the slide is already stained and dried, rehydrate it to water as described in Protocol 1.

-

Extended Wash: Place the slide in a container of gently running lukewarm tap water for an extended period (e.g., 15-20 minutes). Standard protocols call for a 5-10 minute wash.[2]

-

Microscopic Check: Periodically remove the slide, temporarily coverslip with water, and check the intensity under the microscope.

-

Final Steps: Once the desired intensity is reached, proceed with counterstaining (if required), dehydration, clearing, and mounting.

Summary of Troubleshooting Parameters

| Parameter | Preventative Action | Corrective Action (Post-Staining) | Rationale |

| Oxidation Time | Reduce time in this compound (e.g., from 5 to 3 minutes) | Not applicable | Limits the number of aldehyde groups formed. |

| Staining Time | Reduce time in Schiff Reagent (e.g., from 15 to 10 minutes)[5] | Not applicable | Reduces the amount of Schiff reagent that binds to the tissue. |

| Differentiation | Not applicable | Use 1% Acid Alcohol with microscopic control | Acidic solution breaks the Schiff-aldehyde bond, allowing the stain to leach out. |

| Washing | Increase post-Schiff wash time (e.g., from 5 to 10-15 minutes) | Perform an extended wash on a rehydrated slide | Helps to remove excess, unbound reagent and fully develops the color. |

Logical Troubleshooting Workflow

References

-

Ortiz, E., et al. (2023). Modified this compound‐Schiff (PAS) Is an Alternative to Safranin O for Discriminating Bone–Cartilage Interfaces. JBMR Plus, 7(5), e10720. Available from: [Link]

-

StainsFile. (n.d.). This compound Schiff Reaction. Retrieved from [Link]

-

Aryal, S. (2021). This compound-Schiff (PAS) Stain: Principle, Procedure, Interpretation and Uses. Paramedics World. Retrieved from [Link]

-

Celnovte. (2024). This compound-Schiff (PAS) Staining: A Histopathology Essential for Detecting Carbohydrates and Beyond. Retrieved from [Link]

-

Acharya, T. (2022). This compound-Schiff (PAS) Staining. Microbe Notes. Retrieved from [Link]

-

IHC World. (n.d.). PAS (this compound Schiff) Staining Protocol. Retrieved from [Link]

Sources

- 1. laboratorytests.org [laboratorytests.org]

- 2. microbenotes.com [microbenotes.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. urmc.rochester.edu [urmc.rochester.edu]

- 5. Modified this compound‐Schiff (PAS) Is an Alternative to Safranin O for Discriminating Bone–Cartilage Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stainsfile.com [stainsfile.com]

- 7. This compound-Schiff (PAS) Staining: A Histopathology Essential for Detecting Carbohydrates and Beyond [celnovte.com]

Technical Support Center: Quality Control for Schiff's Reagent in Periodic Acid-Schiff (PAS) Staining

Welcome to the Technical Support Center for Periodic Acid-Schiff (PAS) Staining. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the quality control of Schiff's reagent, a critical component of the PAS staining technique. Adherence to rigorous quality control is paramount for generating reliable and reproducible results in your histopathological studies.

The Critical Role of Schiff's Reagent in PAS Staining

The this compound-Schiff (PAS) stain is a fundamental histochemical method used to detect polysaccharides, such as glycogen, and mucosubstances in tissue samples.[1] The underlying principle involves the oxidation of 1,2-glycols in carbohydrates by this compound to form aldehydes.[2][3][4][5] These aldehydes then react with the colorless Schiff's reagent, producing a characteristic magenta or purple color at the site of the reaction.[1][2][4][6][7] The quality of the Schiff's reagent is therefore a direct determinant of the staining outcome. A suboptimal reagent can lead to a spectrum of issues, from weak or absent staining to false positives, ultimately compromising the integrity of your experimental data.

This guide provides a comprehensive framework for ensuring the efficacy of your Schiff's reagent through robust quality control measures, troubleshooting common problems, and answering frequently asked questions.

Troubleshooting Guide: Common Issues with Schiff's Reagent in PAS Staining

This section addresses specific problems you may encounter during PAS staining that are directly related to the quality and handling of Schiff's reagent.

Issue 1: Weak or No PAS Staining in Positive Control Tissue

Scenario: You have performed the PAS staining protocol on a known positive control tissue (e.g., kidney, liver with glycogen, or cervix), and the expected magenta color is faint or entirely absent.[8]

Causality Analysis:

-

Deteriorated Schiff's Reagent: Schiff's reagent can degrade over time, losing its ability to react with aldehydes. This can be due to exposure to air (oxidation), light, or improper storage temperatures.

-

Incomplete Oxidation: Insufficient treatment with this compound will result in an inadequate number of aldehyde groups for the Schiff's reagent to react with.[2]

-

Inadequate Incubation Time: Insufficient incubation time with either the this compound or the Schiff's reagent can lead to a weak reaction.[2]

-

Excessive Rinsing: Overly aggressive or prolonged rinsing steps can wash away the colored product.[9]

Troubleshooting Workflow:

-

Verify Reagent Quality: The first and most crucial step is to test the Schiff's reagent itself. A simple and effective method is the formaldehyde test.

-

Optimize Incubation Times: Ensure that the incubation times for both the this compound and Schiff's reagent steps are within the recommended range (typically 5-15 minutes for this compound and 15-30 minutes for Schiff's reagent).[2][8][10]

-

Review Rinsing Technique: Use gentle and controlled rinsing with distilled water after the this compound step and lukewarm tap water after the Schiff's reagent step.[8][11]

-

Prepare Fresh Reagents: If the Schiff's reagent is old or has been stored improperly, it is best to prepare or use a fresh batch.[12]

Issue 2: False Positive Staining or a Diffuse Background Blush

Scenario: You observe a non-specific, diffuse pink or magenta staining across the entire tissue section, obscuring specific structures, or your negative control (a slide processed without the this compound step) shows positive staining.

Causality Analysis:

-

Free Aldehydes in Tissue: Certain fixatives, particularly glutaraldehyde, can introduce free aldehyde groups into the tissue, which will then react with the Schiff's reagent, leading to false-positive staining.[1][11] Formalin-fixed tissue is generally suitable.[1][8]

-

Contaminated Reagents: Contamination of the Schiff's reagent or other solutions with aldehydes can cause a diffuse background stain.

-

Over-Oxidation: While less common with this compound, overly harsh oxidation can sometimes lead to non-specific reactions.[2]

-

Impure Schiff's Reagent: A poorly prepared or deteriorated Schiff's reagent may become colored on its own, leading to non-specific staining. A high-quality Schiff's reagent should be colorless to pale yellow.[13][14]

Troubleshooting Workflow:

-

Assess Fixation Method: If using a fixative other than 10% neutral-buffered formalin, consider its potential to introduce free aldehydes.[1]

-

Run a Negative Control: Always include a negative control slide that omits the this compound oxidation step. Any color development on this slide indicates the presence of pre-existing aldehydes and a false positive reaction.

-

Check Reagent Purity: Visually inspect your Schiff's reagent. If it has a distinct pink or purple color before use, it is no longer suitable for staining.

-

Use Aldehyde Blockade: For tissues fixed in glutaraldehyde, an aldehyde blockade step (e.g., with aniline-acetic acid) may be necessary before proceeding with the PAS protocol.[11]

Frequently Asked Questions (FAQs)

Q1: How can I test the quality of my Schiff's reagent before using it for staining?